![molecular formula C20H15ClN6O3S B2514483 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 886933-00-2](/img/structure/B2514483.png)
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
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Overview
Description
The compound 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into similar molecules that can help us infer certain aspects of its behavior and properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with a precursor that undergoes esterification, followed by treatment with hydrazine hydrate, and subsequent ring closure reactions to form the core structure, such as an oxadiazole moiety . The final step typically involves substitution reactions where various electrophiles are introduced to modify the core structure and impart desired biological activities. This multi-step synthesis approach is likely applicable to the compound , with specific reagents and conditions tailored to its unique structural requirements.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, supported by computational methods like density functional theory (DFT) . These studies reveal the non-planar arrangement of rings and the presence of intra- and intermolecular hydrogen bonds that contribute to the stability and conformation of the molecules. For our compound, we can expect a similar complex geometry, potentially with significant electronic interactions between the different aromatic systems and heteroatoms present in the structure.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various interactions and reactions. For instance, the sulfanyl group (-S-) can act as a nucleophile, while the acetamide moiety may be involved in hydrogen bonding . The presence of a nitro group in the compound of interest suggests potential for redox reactions or participation in electrophilic aromatic substitution, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of multiple aromatic rings and heteroatoms affects properties such as solubility, melting point, and reactivity. The vibrational spectroscopy data can provide insights into the bond strengths and the electronic environment of the molecule . Additionally, the crystal structure analysis of related compounds indicates that the molecular conformation can significantly influence the solid-state properties, such as crystal packing and intermolecular interactions .
Scientific Research Applications
Synthesis and Antimicrobial Screening
Compounds incorporating a triazole ring and sulfanyl groups have been synthesized for their potential antimicrobial activities. For instance, derivatives of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide have shown in-vitro antibacterial, antifungal, and anti-tuberculosis activity (Mahyavanshi, Parmar, & Mahato, 2011). This underscores the potential of structurally similar compounds for pharmaceutical applications.
Antifolate Inhibitors of Thymidylate Synthase
Novel pyrrolo[2,3-d]pyrimidines, structurally related to the queried compound through their incorporation of sulfanyl and aromatic nitro groups, have been synthesized as potential inhibitors of thymidylate synthase, showing promise as antitumor and antibacterial agents (Gangjee et al., 1996). These findings indicate the relevance of such compounds in cancer and bacterial infection treatments.
High Refractive Index Materials
Compounds containing sulfanyl groups and aromatic components have been utilized in the development of materials with high refractive indices and small birefringences, indicating applications in optical materials and technologies (Tapaswi et al., 2015).
Antioxidant Activity
Sulfanyl-acetamide derivatives have been explored for their antioxidant properties, further illustrating the versatility of such compounds in medicinal chemistry and potentially in the development of treatments for conditions caused by oxidative stress (Chkirate et al., 2019).
Future Directions
properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O3S/c21-17-6-2-1-5-16(17)19-23-24-20(26(19)25-11-3-4-12-25)31-13-18(28)22-14-7-9-15(10-8-14)27(29)30/h1-12H,13H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSADEHWOIFJFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide |
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